3,3'-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
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Overview
Description
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C20H20N2O2 It is characterized by the presence of two benzonitrile groups connected by a hexane-1,6-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile typically involves the reaction of hexane-1,6-diol with 4-cyanophenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexane-1,6-diol+2×4-cyanophenol→3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile+2×H2O
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzonitrile derivatives.
Scientific Research Applications
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[1,6-Hexanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzimidamide
Uniqueness
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61947-47-5 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[6-(3-cyanophenoxy)hexoxy]benzonitrile |
InChI |
InChI=1S/C20H20N2O2/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-14H,1-4,11-12H2 |
InChI Key |
FFNMEPYUPRSQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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